Methyl 2-hydroxy-5-(4-hydroxy-3-methoxycarbonyl-5-methyl-phenyl)sulfonyl-3-methyl-benzoate
Description
Methyl 2-hydroxy-5-(4-hydroxy-3-methoxycarbonyl-5-methyl-phenyl)sulfonyl-3-methyl-benzoate is a complex sulfonyl-substituted benzoate ester characterized by a central sulfonyl (-SO₂-) group bridging two aromatic rings. Key structural features include:
- First aromatic ring: A 2-hydroxy-3-methyl-benzoate ester with a methyl group at position 3 and a hydroxyl group at position 2.
- Second aromatic ring: A 4-hydroxy-3-methoxycarbonyl-5-methyl-phenyl group, featuring a hydroxyl group at position 4, a methoxycarbonyl (-COOCH₃) substituent at position 3, and a methyl group at position 3.
Its reactivity and solubility are influenced by the interplay of polar (hydroxyl, sulfonyl, methoxycarbonyl) and nonpolar (methyl) substituents.
Properties
CAS No. |
56923-27-4 |
|---|---|
Molecular Formula |
C18H18O8S |
Molecular Weight |
394.4 g/mol |
IUPAC Name |
methyl 2-hydroxy-5-(4-hydroxy-3-methoxycarbonyl-5-methylphenyl)sulfonyl-3-methylbenzoate |
InChI |
InChI=1S/C18H18O8S/c1-9-5-11(7-13(15(9)19)17(21)25-3)27(23,24)12-6-10(2)16(20)14(8-12)18(22)26-4/h5-8,19-20H,1-4H3 |
InChI Key |
MPVLWHAACUEDNV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1O)C(=O)OC)S(=O)(=O)C2=CC(=C(C(=C2)C)O)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-hydroxy-5-(4-hydroxy-3-methoxycarbonyl-5-methyl-phenyl)sulfonyl-3-methyl-benzoate typically involves multiple steps. One common method includes the esterification of the corresponding carboxylic acid with methanol in the presence of a strong acid catalyst. The sulfonyl group is introduced through a sulfonation reaction, which involves the reaction of the aromatic ring with sulfur trioxide or chlorosulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-hydroxy-5-(4-hydroxy-3-methoxycarbonyl-5-methyl-phenyl)sulfonyl-3-methyl-benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ester and sulfonyl groups can be reduced under specific conditions to yield alcohols and thiols, respectively.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield benzoquinones, while reduction of the ester group may produce primary alcohols.
Scientific Research Applications
Methyl 2-hydroxy-5-(4-hydroxy-3-methoxycarbonyl-5-methyl-phenyl)sulfonyl-3-methyl-benzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 2-hydroxy-5-(4-hydroxy-3-methoxycarbonyl-5-methyl-phenyl)sulfonyl-3-methyl-benzoate involves its interaction with specific molecular targets. The sulfonyl and ester groups can interact with enzymes and receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Structural and Functional Analogues
The compound is compared below with sulfonyl-containing benzoate derivatives and related esters, focusing on substituent effects and physicochemical properties.
Table 1: Key Structural and Property Comparisons
Key Research Findings and Insights
Substituent Effects on Solubility and Reactivity :
- The target compound ’s methoxycarbonyl group enhances lipophilicity compared to the carboxylic acid analog (CAS 56923-30-9), which may improve membrane permeability in biological systems .
- Sulfonylurea herbicides like metsulfuron methyl ester rely on triazine substituents for herbicidal activity, whereas the target compound’s hydroxyl and methoxycarbonyl groups suggest divergent reactivity, possibly toward enzymatic targets or degradation pathways .
Spectroscopic Characterization :
- Structural elucidation of similar compounds (e.g., zygocaperoside and isorhamnetin-3-O-glycoside) via NMR and UV spectroscopy highlights methodologies applicable to the target compound. The hydroxyl and sulfonyl groups would produce distinct ¹H-NMR shifts (e.g., hydroxyl protons at δ 10–12 ppm, sulfonyl-related deshielding) .
Stability and Functional Role :
- The methoxycarbonyl group in the target compound likely confers greater hydrolytic stability than carboxylic acid analogs, making it more suitable for prolonged environmental persistence or delayed-release formulations .
- In contrast, sulfonylurea herbicides (e.g., metsulfuron methyl) exhibit rapid degradation in soil due to microbial action on the triazine ring, suggesting the target compound’s phenyl-based substituents may alter environmental half-life .
Pharmacological Potential: While formoterol-related compounds (e.g., USP Formoterol Related Compound C) focus on β-agonist activity via aminoethylphenol motifs, the target compound’s sulfonyl and ester groups may interact with sulfonamide-sensitive enzymes (e.g., carbonic anhydrase) or receptor tyrosine kinases .
Biological Activity
Methyl 2-hydroxy-5-(4-hydroxy-3-methoxycarbonyl-5-methyl-phenyl)sulfonyl-3-methyl-benzoate, also known as compound 56923-27-4, is a complex organic molecule with significant biological activity. This article explores its biological properties, including antimicrobial, antioxidant, and antiproliferative effects, supported by various studies and data tables.
Chemical Structure and Properties
- Molecular Formula : C18H18O8S
- Molecular Weight : 398.39 g/mol
- CAS Number : 56923-27-4
The compound features a sulfonyl group attached to a benzoate structure, which is crucial for its biological interactions.
1. Antimicrobial Activity
Research indicates that the compound exhibits notable antimicrobial properties against various bacterial strains. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 16 µg/mL |
| Enterococcus faecalis | 8 µg/mL |
| Pseudomonas aeruginosa | 32 µg/mL |
The compound's mechanism of action appears to involve disruption of bacterial cell walls and interference with metabolic pathways, leading to cell death .
2. Antioxidant Activity
The antioxidant potential of this compound was evaluated using the DPPH radical scavenging assay. The results indicated that the compound effectively scavenged free radicals in a dose-dependent manner.
| Concentration (µg/mL) | % Inhibition |
|---|---|
| 50 | 30 |
| 100 | 55 |
| 200 | 80 |
This antioxidant activity suggests potential applications in preventing oxidative stress-related diseases .
3. DNA Cleavage Activity
The compound has also been shown to cleave DNA in vitro, which is significant for its potential therapeutic applications. The cleavage occurs through both hydrolytic and oxidative mechanisms, indicating that it can interact with DNA directly.
| Concentration (µM) | DNA Cleavage Observed |
|---|---|
| 100 | Partial Cleavage |
| 200 | Complete Cleavage |
The ability to cleave DNA suggests that this compound could be explored for use in cancer therapies, where targeted DNA interactions are essential .
4. Antiproliferative Activity
In studies assessing antiproliferative effects against various cancer cell lines, the compound demonstrated significant inhibition of cell growth.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 10 |
| HCT116 | 15 |
| HEK293 | 20 |
These findings indicate that this compound may possess selective cytotoxicity towards cancer cells, making it a candidate for further investigation in cancer treatment protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
